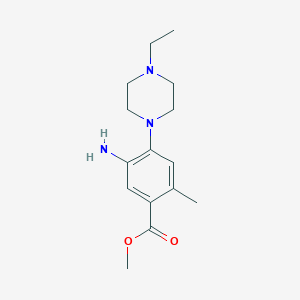

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate

Description

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate is a substituted benzoate ester featuring a structurally complex aromatic core. The compound’s benzyl ring is functionalized at three positions: a methyl group at position 2, an amino (-NH₂) group at position 5, and a 4-ethylpiperazine moiety at position 2. The ethylpiperazine substituent introduces a tertiary amine group, which may enhance solubility in polar solvents and influence intermolecular interactions, such as hydrogen bonding or π-stacking. The methyl ester at the benzyl position is a common feature in bioactive molecules, often affecting pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name |

methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-4-17-5-7-18(8-6-17)14-9-11(2)12(10-13(14)16)15(19)20-3/h9-10H,4-8,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXMEMIOXLLJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes:

Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

Esterification: The carboxylic acid group of the 2-methylbenzoic acid is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Substitution Reaction: The amino group is then reacted with 4-ethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of structure-activity relationships.

Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Electronic Effects of Selected Methyl Benzoate Derivatives

Key Observations:

Substituent Position and Reactivity: Unlike M2MB or M3MB, the target compound’s substituents occupy positions 2, 4, and 3. The 4-ethylpiperazine group introduces steric bulk and basicity, which may reduce crystallization tendencies compared to simpler analogs like M2MB .

Electronic Effects: The combined electron-donating effects of -CH₃ (position 2) and -NH₂ (position 5) contrast with electron-withdrawing groups in M2CB or M2NB. This could stabilize positive charges in intermediates, influencing catalytic or binding properties. The 4-ethylpiperazine moiety may act as a weak electron donor via its lone-pair electrons, though its steric effects likely dominate .

Physicochemical Properties: Piperazine-containing compounds often exhibit improved solubility in aqueous media compared to purely aromatic esters. This contrasts with M2NB, where the nitro group reduces solubility . The methyl ester group, common to all listed compounds, ensures moderate lipophilicity, but the amino and piperazine groups may shift the compound’s logP value relative to M2MB or M3MB.

Biological Activity

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Biological Activity Overview

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate exhibits a range of biological activities, primarily related to its interactions with various biochemical pathways. The following sections summarize key findings from recent research.

The compound acts as an inhibitor of specific enzymes and receptors involved in various signaling pathways. It has been shown to interact with:

- Kinase Inhibition: It demonstrates inhibitory activity against several receptor tyrosine kinases, which are crucial in cancer signaling pathways. For instance, it has been reported to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) with significant potency .

Pharmacological Studies

-

Anticancer Activity:

- A study indicated that derivatives of this compound exhibited potent activity against cancer cell lines, particularly those related to chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) . The IC50 values of certain analogs were reported as low as 9.4 nM against specific kinases involved in these cancers.

- Neuropharmacological Effects:

- Antimicrobial Activity:

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.